![molecular formula C20H17ClN4O2S B2795945 N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 900010-83-5](/img/structure/B2795945.png)

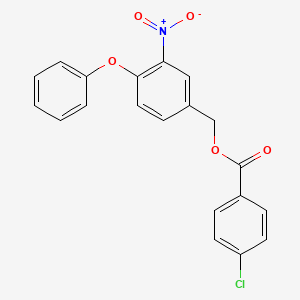

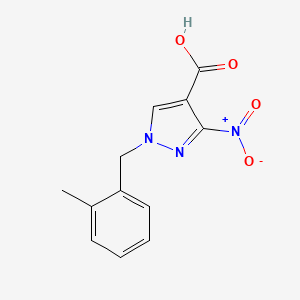

N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Agents

Research has highlighted the synthesis and evaluation of novel analogs with pyrazole derivatives, demonstrating promising antibacterial activity. For instance, Palkar et al. (2017) designed and synthesized novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole, exhibiting significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations. This study emphasizes the potential of such compounds as antibacterial agents, suggesting a similar research direction for N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide analogs (Palkar et al., 2017).

Antimycobacterial Screening

Nayak et al. (2016) conducted a study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying compounds with potent antitubercular activity against Mycobacterium tuberculosis. This suggests the importance of exploring the antimycobacterial potential of similar compounds, including N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide (Nayak et al., 2016).

Antimalarial Activity

Shaikh et al. (2021) synthesized and assessed 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes for antimalarial activity. The study found these compounds displayed decent outcomes in in vitro antimalarial assays. This work underscores the potential of structurally similar compounds for antimalarial research and encourages further exploration of N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide derivatives in this context (Shaikh et al., 2021).

Structural and Molecular Analysis

Structural elucidation and analysis play a crucial role in understanding the properties and potential applications of novel compounds. Kumara et al. (2018) conducted a comprehensive study on a novel pyrazole derivative, providing insights into its crystal structure, Hirshfeld surface analysis, and thermal properties. Such detailed analyses are vital for the development of new pharmaceuticals and materials (Kumara et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 1 (MAPK1) , also known as Extracellular signal-regulated kinase 2 (ERK2) . This kinase plays a crucial role in the Ras/Raf/MEK/ERK signal transduction pathway , which is implicated in a variety of human cancers .

Mode of Action

The compound acts as an inhibitor of ERK . It binds to the ERK2 protein, thereby preventing it from participating in the signal transduction pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cellular processes.

Biochemical Pathways

The compound affects the Ras/Raf/MEK/ERK signal transduction pathway . This pathway is a key oncogenic pathway, and its disruption can lead to the prevention of cancer cell proliferation and survival .

Pharmacokinetics

The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability

Result of Action

The inhibition of the ERK2 protein by this compound disrupts the Ras/Raf/MEK/ERK signal transduction pathway . This disruption can lead to the prevention of cancer cell proliferation and survival, thereby potentially acting as a therapeutic agent in various forms of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature changes Additionally, the compound’s efficacy could be influenced by the presence of other molecules in its environment

Propiedades

IUPAC Name |

N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2S/c21-14-7-4-8-15(9-14)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTNQKJXCKBKJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

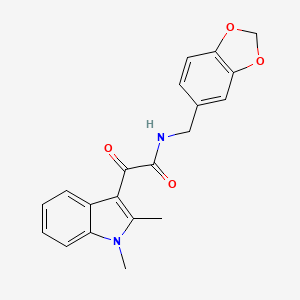

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2795867.png)

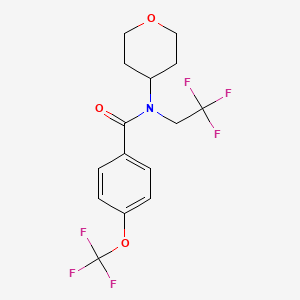

![5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2795869.png)

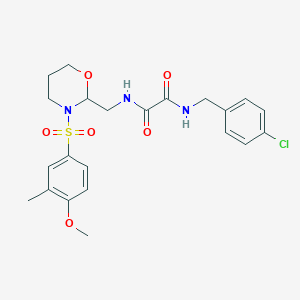

![{[(2-Bromophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2795874.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2795878.png)

![4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2795882.png)